Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate
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Overview
Description
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is a chemical compound with a complex structure that includes a nicotinate core, a formyl group, and a pyridin-3-ylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by formylation and subsequent substitution reactions to introduce the pyridin-3-ylmethoxy group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridin-3-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is Methyl 2-carboxy-6-(pyridin-3-ylmethoxy)nicotinate.
Reduction: The major product is Methyl 2-hydroxymethyl-6-(pyridin-3-ylmethoxy)nicotinate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group and pyridin-3-ylmethoxy substituent can play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate
- Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate
- Methyl 2-formyl-6-(pyridin-3-ylmethoxy)benzoate
Uniqueness
Methyl 2-formyl-6-(pyridin-3-ylmethoxy)nicotinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The position of the pyridin-3-ylmethoxy group can significantly affect the compound’s chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 2-formyl-6-(pyridin-3-ylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-19-14(18)11-4-5-13(16-12(11)8-17)20-9-10-3-2-6-15-7-10/h2-8H,9H2,1H3 |
InChI Key |
BOXKULQLRIOUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)OCC2=CN=CC=C2)C=O |
Origin of Product |
United States |
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